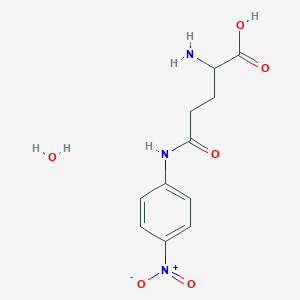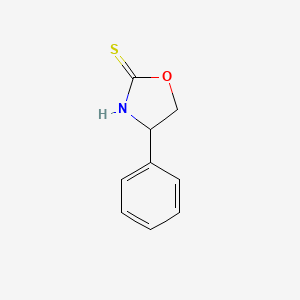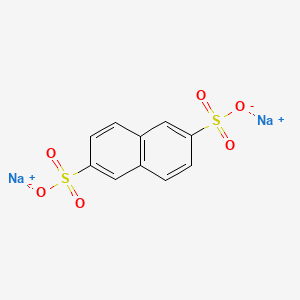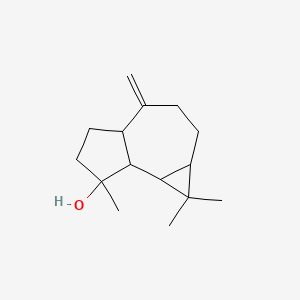
Mercury(2+);selenium(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury(2+);selenium(2-) is a compound formed by the combination of mercury and selenium ions. This compound is of significant interest due to its unique properties and interactions, particularly in the context of environmental science and toxicology. Mercury is a well-known toxic element, while selenium, although essential in small amounts, can also be toxic at higher concentrations. The interaction between these two elements can influence their bioavailability and toxicity, making Mercury(2+);selenium(2-) a compound of considerable scientific interest .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Mercury(2+);selenium(2-) typically involves the direct reaction of elemental mercury with selenium. This can be achieved through various methods, including gas-phase reactions and solid-state reactions. For example, mercury vapor can be passed over selenium at elevated temperatures to form Mercury(2+);selenium(2-). Alternatively, mercury and selenium powders can be mixed and heated to induce the reaction .
Industrial Production Methods: In industrial settings, the production of Mercury(2+);selenium(2-) may involve more sophisticated techniques to ensure purity and control over the reaction conditions. These methods can include the use of controlled atmospheres to prevent contamination and the application of specific temperature and pressure conditions to optimize the yield of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Mercury(2+);selenium(2-) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the oxidation states of mercury and selenium, as well as the specific conditions under which the reactions occur .
Common Reagents and Conditions: Common reagents used in reactions involving Mercury(2+);selenium(2-) include oxidizing agents such as nitric acid and reducing agents like sodium borohydride. The conditions for these reactions can vary, but they often involve specific temperature and pH ranges to ensure the desired reaction pathway .
Major Products Formed: The major products formed from reactions involving Mercury(2+);selenium(2-) depend on the specific reagents and conditions used. For example, oxidation reactions may produce mercury oxides and selenium oxides, while reduction reactions could yield elemental mercury and selenium .
Wissenschaftliche Forschungsanwendungen
Mercury(2+);selenium(2-) has several scientific research applications, particularly in the fields of environmental science, toxicology, and materials science. In environmental science, the compound is studied for its role in the bioavailability and toxicity of mercury and selenium in ecosystems. Researchers investigate how the compound influences the accumulation and distribution of these elements in various organisms .
In toxicology, Mercury(2+);selenium(2-) is of interest due to its potential to mitigate mercury toxicity. Selenium can bind to mercury, reducing its bioavailability and toxicity. This interaction is particularly relevant in the context of mercury exposure from dietary sources, such as fish consumption .
The compound’s unique properties make it a candidate for use in various technological applications .
Wirkmechanismus
The mechanism by which Mercury(2+);selenium(2-) exerts its effects involves the formation of stable complexes between mercury and selenium. These complexes can reduce the bioavailability of mercury, thereby mitigating its toxic effects. The molecular targets of this interaction include selenoproteins and other selenium-containing molecules, which can bind to mercury and prevent it from interacting with cellular components .
Vergleich Mit ähnlichen Verbindungen
Mercury(2+);selenium(2-) can be compared to other mercury and selenium compounds, such as mercury sulfide and selenium dioxide. While all these compounds involve mercury or selenium, Mercury(2+);selenium(2-) is unique in its ability to form stable complexes that reduce mercury toxicity. This property distinguishes it from other mercury compounds, which may not have the same mitigating effects .
List of Similar Compounds:- Mercury sulfide (HgS)
- Selenium dioxide (SeO2)
- Mercury telluride (HgTe)
- Cadmium selenide (CdSe)
- Zinc selenide (ZnSe)
Conclusion
Mercury(2+);selenium(2-) is a compound of significant scientific interest due to its unique properties and interactions Its ability to form stable complexes that reduce mercury toxicity makes it a valuable subject of study in environmental science, toxicology, and materials science
Eigenschaften
CAS-Nummer |
11138-42-4 |
|---|---|
Molekularformel |
HgSe |
Molekulargewicht |
279.56 g/mol |
IUPAC-Name |
mercury(2+);selenium(2-) |
InChI |
InChI=1S/Hg.Se/q+2;-2 |
InChI-Schlüssel |
PZWRDGVMERHXIK-UHFFFAOYSA-N |
Kanonische SMILES |
[Se-2].[Hg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


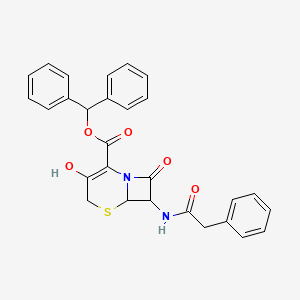
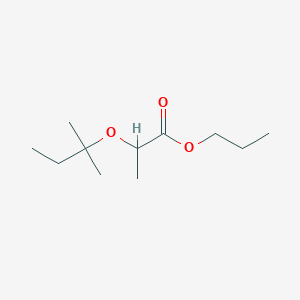
![(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate;Beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(Betar)-1H-pyrazole-1-propanenitrile, phosphate](/img/structure/B15285065.png)
![2-[(5-Chloro-1-benzothien-3-yl)methyl]-4-quinazolinol](/img/structure/B15285073.png)
![(S)-2-[2-(Boc-amino)-3-(1-trityl-4-imidazolyl)propanamido]-2-methylpropanoic Acid](/img/structure/B15285077.png)
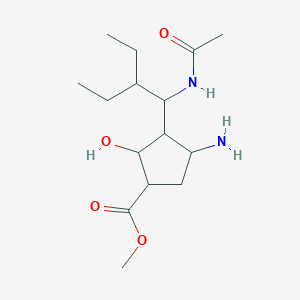
![1-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-4-[(tert-butyldimethylsilyl)oxy]-3-hydroxy-2-tetrahydrofuryl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15285098.png)
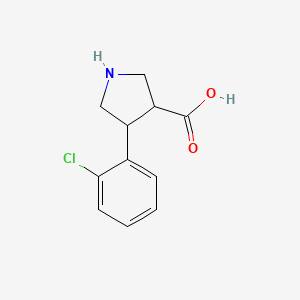
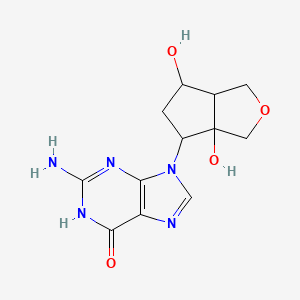
![2-[5-Hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione](/img/structure/B15285108.png)
